

A Comparative Pharmacodynamic Analysis of 4,5-MDAI and MDA

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Compound of Interest

Compound Name: 4,5-MDAI hydrochloride

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This guide provides an objective comparison of the pharmacodynamic properties of 4,5-methylenedioxy-2-aminoindane (4,5-MDAI) and 3,4-methylenedioxyamphetamine (MDA). The information presented is based on available experimental data to assist in understanding the distinct pharmacological profiles of these two psychoactive compounds.

Executive Summary

4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) and 3,4-methylenedioxyamphetamine (MDA) are structurally related compounds, but they exhibit profoundly different pharmacodynamic profiles. While MDA is a potent monoamine-releasing agent with affinity for serotonin, norepinephrine, and dopamine transporters, as well as activity at serotonin 5-HT_{2A} receptors, current research indicates that its positional isomer, 4,5-MDAI, is largely biologically inactive. This guide will delineate these differences through a detailed examination of their interactions with key molecular targets, supported by quantitative data and experimental methodologies.

Data Presentation: Quantitative Pharmacodynamic Comparison

The following tables summarize the available quantitative data for the interaction of MDA with monoamine transporters and serotonin receptors. In contrast, 4,5-MDAI is reported to be

biologically inactive, and therefore, no significant binding or functional activity is expected at these targets.^[1]

Table 1: Monoamine Transporter Inhibition and Release

Compound	Transporter	Inhibition Potency (K _i , nM)	Release Potency (EC ₅₀ , nM)
MDA	SERT	160	108
NET	190	-	-
DAT	108	-	
4,5-MDAI	SERT	Not reported/Inactive	Not reported/Inactive
NET	Not reported/Inactive	Not reported/Inactive	-
DAT	Not reported/Inactive	Not reported/Inactive	

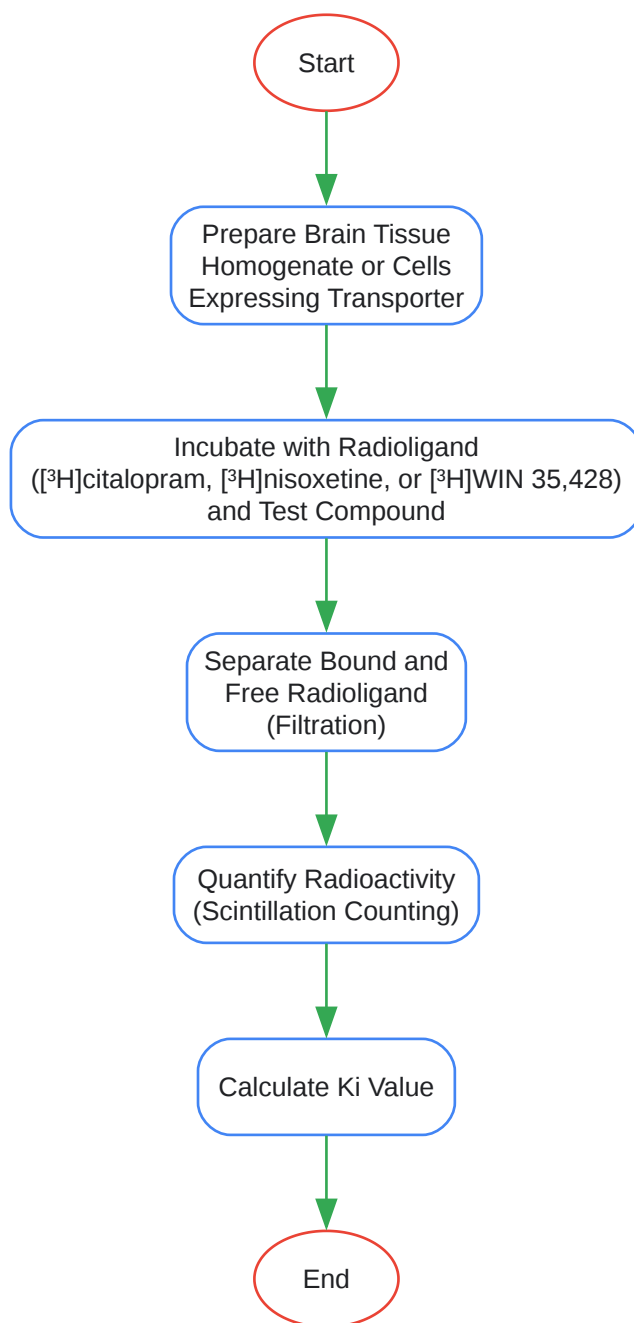
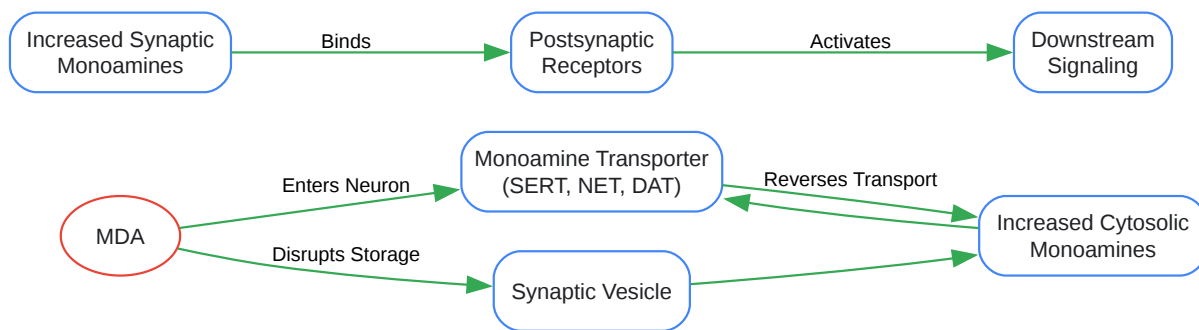
Data for MDA is presented for the racemic mixture. Individual enantiomers show different potencies.^[2]

Table 2: Serotonin 5-HT₂ Receptor Binding and Functional Activity

Compound	Receptor	Binding Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM)
MDA	5-HT _{2a}	Data not available	Agonist activity reported
4,5-MDAI	5-HT _{2a}	Not reported/Inactive	Not reported/Inactive

Signaling Pathways

The distinct pharmacodynamic profiles of MDA and 4,5-MDAI result in differential engagement of intracellular signaling pathways. MDA, as a monoamine-releasing agent and 5-HT_{2a} receptor agonist, triggers a cascade of downstream events. 4,5-MDAI, being inactive, does not initiate these pathways.



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References

- 1. researchgate.net [researchgate.net]
- 2. Monoamine releasing agent [medbox.iiab.me]
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